2-Fluoro-4-iodoaniline is a di-halogenated aromatic amine used as a high-value intermediate in organic synthesis. Its primary procurement justification stems from its role as a critical structural motif in advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology. The molecule's value is defined by the specific arrangement of the amino, fluoro, and iodo groups, which dictate its reactivity in cross-coupling reactions and its binding properties in the final active pharmaceutical ingredients (APIs). [REFS-1, REFS-2]
Para-iodo enables selective oxidative addition in Pd-catalyzed reactions
Iodo for cross-coupling, amino for subsequent Buchwald-Hartwig or heterocycle formation
Supports multi-step synthesis of biaryls, anilino-heterocycles, and passivation agents
Substitution of 2-Fluoro-4-iodoaniline with simpler analogs such as 4-iodoaniline (lacking the ortho-fluoro group) or 2-chloro-4-iodoaniline is often unviable for its primary applications. The 2-fluoro-4-iodophenylamino moiety is a well-established recognition motif for the hydrophobic allosteric site of MEK kinases, a critical target in cancer therapy. [REFS-1, REFS-2] Quantitative structure-activity relationship (QSAR) analyses and the convergent design of multiple clinical-stage MEK inhibitors, including Cobimetinib and Mirdametinib, confirm the importance of this exact substitution pattern for achieving high-potency binding. [REFS-2, REFS-3] Replacing the ortho-fluoro group alters the electronic properties and conformational preferences, compromising the specific interactions required for biological activity, making analogs poor procurement choices for these high-value synthetic targets.
Regioisomers (2-fluoro-3/5-iodoaniline) alter coupling reactivity and site-selectivity, potentially compromising multi-step route efficiency.
Mono-halogenated analogs (2-fluoroaniline, 4-iodoaniline) lack bifunctional orthogonality, limiting sequential cross-coupling capability.
Fluorine substitution pattern modulates nonbonding interactions; 2-fluoro group specifically enhances N–H···N bonding and alters halogen-bonding profiles vs. non-fluorinated or 2,6-difluoro analogs.
In the process research and kilogram-scale synthesis of the MEK inhibitor TAK-733, a revised synthetic route was developed. The key final steps, including a nucleophilic displacement reaction with 2-fluoro-4-iodoaniline, were integral to a more concise and efficient process. This improved route increased the overall yield of the final API to 25%, a significant improvement over the 3% overall yield from the initial, nine-step discovery synthesis. [1]
| Evidence Dimension | Overall API Synthesis Yield |
| Target Compound Data | 25% (in a revised, 6-step process utilizing 2-fluoro-4-iodoaniline) |
| Comparator Or Baseline | 3% (in the original, 9-step discovery process) |
| Quantified Difference | An 8.3-fold increase in overall yield |
| Conditions | Kilogram-scale process synthesis of MEK inhibitor TAK-733. |
This demonstrates that procuring this specific building block enables a more efficient, scalable, and cost-effective manufacturing route for a complex, high-value pharmaceutical compound.
The 2-fluoro-4-iodophenylamino moiety, derived directly from 2-fluoro-4-iodoaniline, is a recurring structural feature in a class of potent MEK inhibitors. At least five distinct clinical development candidates—Pimasertib, Refametinib, Cobimetinib, Mirdametinib, and TAK-733—all incorporate this exact fragment. [1] Its consistent selection across different drug scaffolds by multiple research groups underscores its non-substitutable role in achieving the desired binding affinity and selectivity for the MEK kinase target. [2]
| Evidence Dimension | Inclusion in Clinical-Stage MEK Inhibitor Structures |
| Target Compound Data | Incorporated into at least 5 distinct clinical MEK inhibitors (Pimasertib, Refametinib, Cobimetinib, etc.) |
| Comparator Or Baseline | Alternative aniline derivatives (e.g., 4-iodoaniline, 2-chloro-4-iodoaniline) which are not used in these specific APIs. |
| Quantified Difference | N/A (Qualitative evidence of convergent design) |
| Conditions | Fragment-based and structure-based drug design for MEK1/2 inhibitors. |
Procuring this compound provides access to a validated, indispensable fragment for developing therapeutics in a commercially significant and well-established target class.
The compound is a proven substrate in key bond-forming reactions used in pharmaceutical synthesis. For example, the synthesis of the MEK inhibitor Mirdametinib begins with an amide coupling reaction between 2-fluoro-4-iodoaniline and 2,3,4-trifluorobenzoic acid to construct the core biaryl amide scaffold. [1] Similarly, the synthesis of Trametinib involves the reaction of 2-fluoro-4-iodoaniline with 1,1'-carbonyldiimidazole followed by coupling with cyclopropylamine to furnish a key urea intermediate in 96% yield. [2] This demonstrates its reliable reactivity and compatibility with standard, scalable synthetic protocols.
| Evidence Dimension | Reaction Yield in Key Synthetic Step |
| Target Compound Data | 96% yield in the formation of a urea intermediate for Trametinib synthesis. |
| Comparator Or Baseline | A hypothetical or less-optimized precursor which could lead to lower yields or more side products. |
| Quantified Difference | N/A (High absolute yield demonstrates processability) |
| Conditions | Carbonylation with CDI followed by addition of cyclopropylamine in DMF. |
This compound's predictable and high-yielding performance in common industrial reactions reduces process development risk and simplifies the synthesis of complex target molecules.
This compound is the preferred choice for research and development programs targeting MEK1 and MEK2 kinases. Its structure is validated to provide the key binding interactions necessary for potent inhibition, making it a critical starting material for synthesizing novel anticancer agents like Trametinib and Cobimetinib analogues. [REFS-1, REFS-2]
For contract development and manufacturing organizations (CDMOs) and pharmaceutical companies, this aniline derivative is the right choice when developing scalable and efficient synthetic routes to complex APIs. Its demonstrated role in improving overall process yields makes it a strategic raw material for cost-effective manufacturing. [3]
In fragment-based screening and lead optimization, 2-fluoro-4-iodoaniline serves as a high-value fragment for targeting deep, hydrophobic pockets in enzymes. Its proven success in the MEK kinase class makes it an attractive starting point for designing inhibitors against other targets with similar binding site characteristics. [1]
Irritant